molecular formula C20H19ClN4O2 B7523381 2-chloro-N'-{2-cyano-2-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]acetyl}benzohydrazide

2-chloro-N'-{2-cyano-2-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]acetyl}benzohydrazide

Cat. No.: B7523381
M. Wt: 382.8 g/mol
InChI Key: JFPPCQMOMVHJDK-XNTDXEJSSA-N
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Description

2-chloro-N’-{2-cyano-2-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]acetyl}benzohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro-substituted benzohydrazide moiety, a cyano group, and a cyclopropyl-substituted pyrrole ring. Its intricate molecular architecture suggests it could be useful in medicinal chemistry, materials science, and as a synthetic intermediate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N’-{2-cyano-2-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]acetyl}benzohydrazide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the key intermediate, 2-chloro-N’-{2-cyano-2-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]acetyl}benzohydrazide, through the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via a Paal-Knorr synthesis, where a diketone reacts with ammonia or an amine under acidic conditions.

    Cyclopropyl Substitution: The cyclopropyl group is introduced through a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst.

    Benzohydrazide Formation: The benzohydrazide moiety is synthesized by reacting benzoyl chloride with hydrazine hydrate.

    Final Coupling:

Industrial Production Methods

Industrial production of

Properties

IUPAC Name

2-chloro-N'-[(E)-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enoyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O2/c1-12-9-14(13(2)25(12)16-7-8-16)10-15(11-22)19(26)23-24-20(27)17-5-3-4-6-18(17)21/h3-6,9-10,16H,7-8H2,1-2H3,(H,23,26)(H,24,27)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPPCQMOMVHJDK-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2CC2)C)C=C(C#N)C(=O)NNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2CC2)C)/C=C(\C#N)/C(=O)NNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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